5-Bromo-2-(3-methylphenoxy)aniline
Overview
Description
5-Bromo-2-(3-methylphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO. It is a brominated aniline derivative, where the bromine atom is attached to the second position of the aniline ring, and a 3-methylphenoxy group is attached to the second position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methylphenoxy)aniline typically involves multiple steps:
Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed.
Hydrogenation: The nitro group is reduced to an amine group.
Esterification: The intermediate is esterified.
Bromination: Bromine is introduced at the desired position.
Diazotization: The final step involves diazotization to obtain the target compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on cost-effectiveness, yield, and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the aniline group.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products: The major products formed depend on the specific reactions. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
5-Bromo-2-(3-methylphenoxy)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Research: It may be used in the study of biological pathways and interactions due to its structural properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-methylphenoxy)aniline depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways .
Comparison with Similar Compounds
2-Bromoaniline: Similar structure but lacks the 3-methylphenoxy group.
3-Bromoaniline: Bromine is attached at a different position.
2-(3-Methylphenoxy)aniline: Lacks the bromine atom.
Uniqueness: 5-Bromo-2-(3-methylphenoxy)aniline is unique due to the presence of both the bromine atom and the 3-methylphenoxy group, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
5-bromo-2-(3-methylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXVAXWDKRDMMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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